molecular formula C10H5BrF4O3 B3039875 6-(Bromoacetyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane CAS No. 1380696-72-9

6-(Bromoacetyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane

Cat. No.: B3039875
CAS No.: 1380696-72-9
M. Wt: 329.04 g/mol
InChI Key: RRPCJKMDVPBWRA-UHFFFAOYSA-N
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Description

6-(Bromoacetyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane is an organic compound characterized by the presence of a bromoacetyl group and a tetrafluorobenzodioxane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Bromoacetyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane typically involves the bromination of a precursor compound, followed by acetylation. One common method involves the reaction of 2,2,3,3-tetrafluoro-1,4-benzodioxane with bromoacetyl bromide in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity of the bromoacetyl bromide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better control over reaction conditions and minimizing the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

6-(Bromoacetyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromoacetyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the bromoacetyl group to an alcohol or alkane.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amides.

    Oxidation: Products include ketones and carboxylic acids.

    Reduction: Products include alcohols and alkanes.

Scientific Research Applications

6-(Bromoacetyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-(Bromoacetyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane involves its interaction with specific molecular targets. The bromoacetyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their activity. This covalent modification can disrupt normal cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Bromoacetyl)coumarin: Similar in having a bromoacetyl group, but differs in the core structure, which is a coumarin moiety.

    2-Bromoacetyl Group Compounds: These compounds share the bromoacetyl functional group but differ in their overall structure and properties.

Uniqueness

6-(Bromoacetyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane is unique due to the presence of both the bromoacetyl group and the tetrafluorobenzodioxane moiety

Properties

IUPAC Name

2-bromo-1-(2,2,3,3-tetrafluoro-1,4-benzodioxin-6-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF4O3/c11-4-6(16)5-1-2-7-8(3-5)18-10(14,15)9(12,13)17-7/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRPCJKMDVPBWRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)CBr)OC(C(O2)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(Bromoacetyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane
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6-(Bromoacetyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane
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6-(Bromoacetyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane
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6-(Bromoacetyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane
Reactant of Route 6
6-(Bromoacetyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane

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